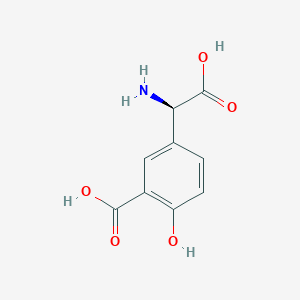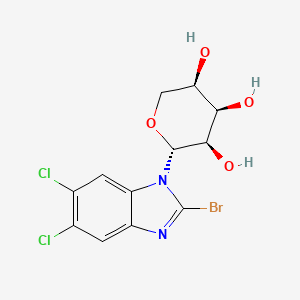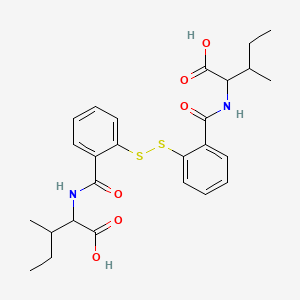![molecular formula C19H21F2N3O4 B10781952 7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid CAS No. 218281-25-5](/img/structure/B10781952.png)
7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC-756 is a small molecule drug initially developed by Daiichi Sankyo Co., Ltd. It is known for its role as a DNA topoisomerase inhibitor, which makes it a potential candidate for treating bacterial infections . The molecular formula of DC-756 is C19H21F2N3O4 .
Preparation Methods
The synthesis of DC-756 involves the creation of 7-(3-amino-4-substituted-pyrrolidin-1-yl) derivatives. . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
DC-756 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of DNA topoisomerase inhibition.
Biology: It is used to understand the mechanisms of bacterial DNA replication and repair.
Mechanism of Action
DC-756 exerts its effects by inhibiting DNA topoisomerase, an enzyme crucial for DNA replication and repair. By binding to the enzyme, DC-756 prevents the unwinding of DNA, thereby inhibiting bacterial growth and proliferation . This mechanism makes it a potent antibacterial agent.
Comparison with Similar Compounds
DC-756 is unique due to its specific structure and mechanism of action. Similar compounds include:
LC756: Another DNA topoisomerase inhibitor with similar applications in antibacterial research.
Decitabine: A nucleic acid synthesis inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Sulfonamides: A class of chemotherapeutic agents with a different mechanism of action but similar applications in treating bacterial infections.
Properties
CAS No. |
218281-25-5 |
|---|---|
Molecular Formula |
C19H21F2N3O4 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H21F2N3O4/c1-28-18-15-11(17(25)12(19(26)27)7-24(15)10-2-3-10)4-13(21)16(18)23-6-9(5-20)14(22)8-23/h4,7,9-10,14H,2-3,5-6,8,22H2,1H3,(H,26,27)/t9-,14+/m0/s1 |
InChI Key |
XGZPDXTUAWRGLD-LKFCYVNXSA-N |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)N)CF)F)C(=O)C(=CN2C4CC4)C(=O)O |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC(C(C3)N)CF)F)C(=O)C(=CN2C4CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


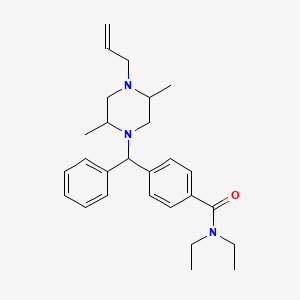
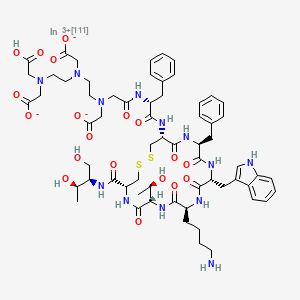
![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)

![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)
![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)
![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)

![[D-Tpi6, Leu13 psi(CH2NH)-Leu14]bombesin-(6-14)](/img/structure/B10781932.png)
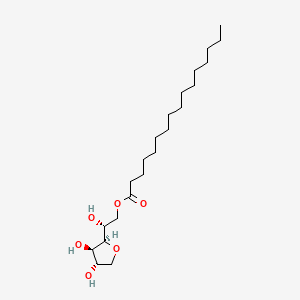
![1-[3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781958.png)
